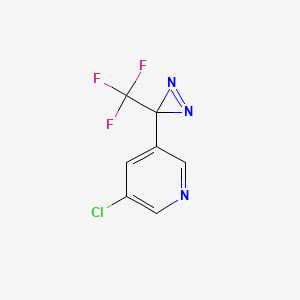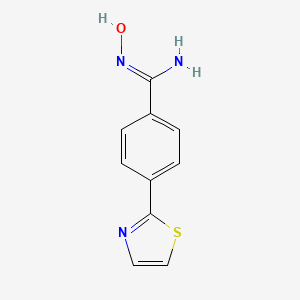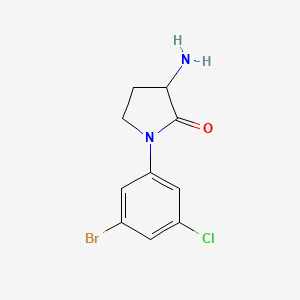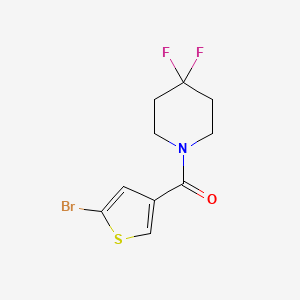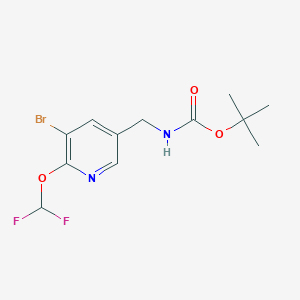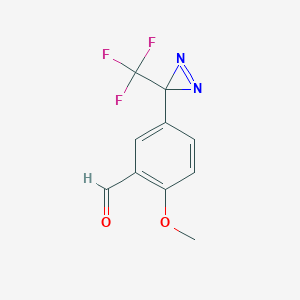
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde
Overview
Description
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde is a compound that features a trifluoromethyl group, a diazirine ring, and a methoxybenzaldehyde moiety. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making it a valuable component in pharmaceuticals, agrochemicals, and materials science . The diazirine ring is often used in photoaffinity labeling due to its ability to form reactive carbene intermediates upon exposure to UV light .
Mechanism of Action
Target of action
Compounds with a trifluoromethyl group are often used in pharmaceuticals and can interact with a variety of biological targets .
Mode of action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The trifluoromethyl group is often used to enhance the lipophilicity and metabolic stability of pharmaceuticals, which can affect how they interact with their targets .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with a trifluoromethyl group have been found to exhibit various pharmacological activities .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of pharmaceuticals .
Result of action
Compounds with a trifluoromethyl group have been found to exhibit various pharmacological activities .
Action environment
The trifluoromethyl group can enhance the metabolic stability of pharmaceuticals, which might make them more resistant to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The diazirine ring can be introduced through a series of reactions involving hydrazine derivatives and appropriate electrophiles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation and diazirine formation under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzoic acid.
Reduction: 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzaldehyde: Lacks the diazirine ring, making it less versatile for photoaffinity labeling.
Diazirinylbenzaldehyde: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
Trifluoromethyldiazirine: Lacks the methoxybenzaldehyde moiety, limiting its applications in certain chemical reactions.
Uniqueness
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde is unique due to the combination of the trifluoromethyl group, diazirine ring, and methoxybenzaldehyde moiety. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-methoxy-5-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8-3-2-7(4-6(8)5-16)9(14-15-9)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJNGFVKBNJCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


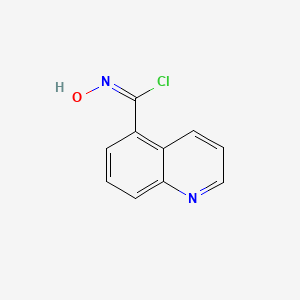
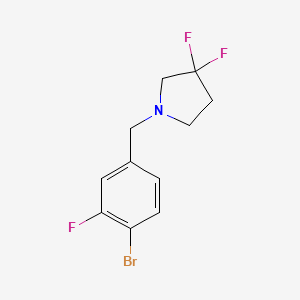
![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)
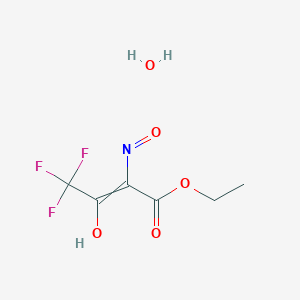
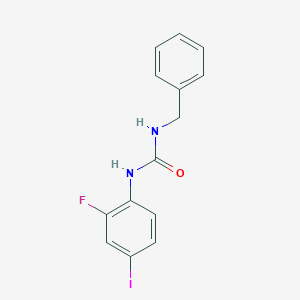

![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)
